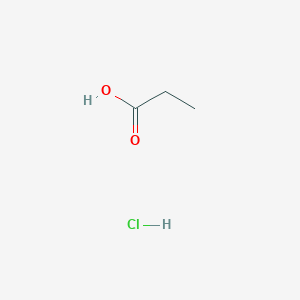

Hydrochloric AC./prop. AC. 1

Description

Historical Context of Acidic Mixtures in Organic and Analytical Chemistry

The use of acids is one of the oldest concepts in chemistry, with the word "acid" derived from the Latin 'acidus', meaning sour. nih.gov Early classifications were based on observable properties like taste and the ability to change the color of litmus. nih.gov The history of analytical chemistry is deeply intertwined with the use of acids and alkalis. ethernet.edu.et Acetic acid was the only acid known to the ancients for a long time. ethernet.edu.et The development of chemistry saw the isolation and characterization of numerous organic and inorganic acids. In the late 18th and early 19th centuries, chemists like Carl Wilhelm Scheele isolated various organic natural products, and Michel-Eugène Chevreul separated carboxylic acids from fats. researchgate.net

The concept of using mixtures of acids for specific chemical purposes evolved over time. Acid catalysis has a long history in a wide range of applications, including esterification, hydrolysis, and electrophilic substitution reactions. nih.gov Historically, strong mineral acids like sulfuric acid and hydrochloric acid have been employed as catalysts in many organic reactions. murov.infomdpi.com The Friedel-Crafts reactions, fundamental transformations in organic chemistry discovered in the 19th century, are classic examples of processes that utilize strong acid catalysts. nih.gov In analytical chemistry, the development of titration methods relied heavily on the predictable reactions between acids and bases. ethernet.edu.et The analysis of acid mixtures, such as detecting propionic acid in an acetic acid solution, became an important analytical challenge. nih.gov This historical progression from using single acids to employing carefully controlled mixed acid systems laid the groundwork for contemporary research into complex chemical environments like those containing both hydrochloric and propionic acid.

Scope of Academic Inquiry into Hydrochloric Acid-Propionic Acid Interactions

Academic research into systems containing both hydrochloric acid and propionic acid has been pursued across several specialized domains. One significant area of investigation is in the hydrolysis of peptides and proteins. Researchers have used a mixture of propionic acid and hydrochloric acid as an effective analytical tool for the quantitative hydrolysis of peptides, including those synthesized via the Merrifield solid-phase procedure. researchgate.netacs.org This method was found to be comparatively favorable to traditional hydrolysis with constant boiling HCl, which requires more time. researchgate.net

Another major focus of research has been on the bactericidal effects of these mixed acid systems. Studies have examined the impact of individual organic acids, including propionic acid, and hydrochloric acid on various bacteria. nih.gov In vitro studies have shown that the antibacterial effect of organic acids is often more efficient at a lower pH, highlighting the low microbicidal activity of hydrochloric acid on its own but its importance in establishing an effective pH environment. scielo.org.mx Research on equine gastric mucosa revealed that propionic acid induces functional changes beyond those caused by hydrochloric acid alone, suggesting that volatile fatty acids (VFAs) like propionic acid rapidly permeate mucosal cells at low pH. avma.org The combination of propionic acid with other acids has demonstrated synergy in controlling bacteria like Salmonella spp and E. coli. scielo.org.mx

Furthermore, these mixtures are relevant in industrial contexts, such as addressing corrosion. In petroleum refining, mixtures of organic acids, including propionic acid, along with hydrochloric acid, can contribute to significant corrosion issues. google.com Research has also been conducted on using mixed acids for treating materials like lignite (B1179625), where a combination of hydrofluoric, hydrochloric, and acetic acid was used to remove minerals and alter the material's surface properties. aip.org The study of reactive extraction processes for separating propionic acid also involves understanding its interactions in multiphase systems, which can include other acidic components. researchgate.net

Fundamental Acid-Base Chemistry of Hydrochloric Acid and Propionic Acid Relevant to Research

The behavior of hydrochloric acid and propionic acid in aqueous systems is governed by fundamental principles of acid-base chemistry. According to the Brønsted-Lowry definition, an acid is a species that donates a proton (H+). libretexts.org

Hydrochloric Acid (HCl) is a strong acid, meaning it completely dissociates or ionizes in water. youtube.comvedantu.com When dissolved in an aqueous solution, it releases a hydrogen ion (H+) and a chloride ion (Cl-). vedantu.comlibretexts.org This process is represented by the equation: HCl(aq) + H₂O(l) → H₃O⁺(aq) + Cl⁻(aq) vedantu.com Because it is a strong acid, a solution of HCl will have a low pH. youtube.com The fact that it is monoprotic, releasing only one proton, and fully dissociates makes it a common reagent in titrations for determining the concentration of bases. vedantu.com

Propionic Acid (CH₃CH₂COOH) , also known as propanoic acid, is a weak carboxylic acid. quora.comgeeksforgeeks.org Unlike strong acids, weak acids only partially ionize in water, establishing an equilibrium between the undissociated acid and its ions. libretexts.org The ionization of propionic acid in water is as follows: CH₃CH₂COOH(aq) + H₂O(l) ⇌ CH₃CH₂COO⁻(aq) + H₃O⁺(aq) libretexts.org The extent of this dissociation is described by its acid dissociation constant (Ka), or more commonly, its pKa value, which is the negative logarithm of Ka. doubtnut.com For propionic acid, the pKa is approximately 4.87. libretexts.org

When both acids are present in a solution, the strong acid (HCl) will be the primary determinant of the initial H₃O⁺ concentration and thus the pH. The high concentration of H₃O⁺ from HCl will suppress the dissociation of the weak acid (propionic acid) due to Le Châtelier's principle. However, the system contains the conjugate base of propionic acid (propionate, CH₃CH₂COO⁻), forming a buffer system. The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid in a buffer solution is described by the Henderson-Hasselbalch equation : pH = pKa + log ([CH₃CH₂COO⁻] / [CH₃CH₂COOH]) wikipedia.orgkhanacademy.org This equation is crucial for calculating the pH of such a mixed system and for preparing buffer solutions with a desired pH. doubtnut.comwikipedia.org

Physicochemical Properties of Hydrochloric Acid and Propionic Acid

Interdisciplinary Significance of Mixed Acid Systems in Scientific Advancement

Mixed acid systems, including those of hydrochloric and propionic acid, hold significance across a range of scientific disciplines, demonstrating the power of interdisciplinary research. wur.nl Such research often involves combining methodologies from different fields, such as the natural and social sciences, to address complex problems. d-nb.infocodsjod.com The study of these acid systems is not confined to pure chemistry but extends into materials science, environmental science, and biology.

In materials science , mixed acids are used for surface treatment and synthesis. For instance, a combination of hydrofluoric, hydrochloric, and acetic acid has been used to purify lignite by removing inorganic minerals and enhancing pore connectivity. aip.org In another application, a mixed-acid system of citric acid and sulfuric acid was used for the simultaneous preparation and carboxylation of cellulose (B213188) nanocrystals. researchgate.netacs.org These approaches highlight how controlling the acidic environment with a mixture of strong and weak acids can yield materials with desired properties.

In catalysis , mixed acid systems can offer enhanced performance. While strong mineral acids like HCl are common homogeneous catalysts, their combination with other acids can fine-tune reactivity. mdpi.comjetir.org For example, in the synthesis of diphenolic acid, hydrochloric acid has been used as a primary catalyst, with research exploring its efficacy in comparison to and in combination with other acidic catalysts to optimize yield and selectivity. mdpi.com

From a biological and environmental perspective , the interaction between mineral acids and organic acids like propionic acid is crucial. In agricultural science, organic acids are used to acidify water, and their effectiveness is pH-dependent. scielo.org.mx The study of how these acids affect microbial populations has implications for food preservation and animal health. nih.govscielo.org.mx The corrosive nature of acid mixtures in industrial settings, such as in petroleum distillation units where both HCl and organic acids can be present, is a major area of study in chemical and mechanical engineering, aiming to develop effective corrosion inhibitors. google.com The ability to conduct research that spans these fields—from the fundamental chemistry of acid interactions to the applied science of materials and biological systems—underscores the interdisciplinary value of studying mixed acid systems. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFIGOPUHPDIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596314 | |

| Record name | Propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37262-38-7 | |

| Record name | Propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Kinetics and Mechanistic Pathways in Hydrochloric Acid Propionic Acid Environments

Proton Transfer Dynamics and Acid-Base Equilibria in Binary Acid Solutions

Influence of Strong Acid (Hydrochloric Acid) on Weak Acid (Propionic Acid) Dissociation

In an aqueous solution containing both hydrochloric acid (a strong acid) and propionic acid (a weak acid), the dissociation of propionic acid is significantly suppressed. This phenomenon is a direct consequence of the common ion effect , which is an application of Le Châtelier's principle. doubtnut.comvaia.combyjus.comshaalaa.com

Hydrochloric acid, being a strong acid, dissociates completely in water, generating a high concentration of hydronium ions (H₃O⁺) and chloride ions (Cl⁻). HCl + H₂O → H₃O⁺ + Cl⁻

Propionic acid, a weak acid, establishes an equilibrium in water, dissociating only partially to form propionate (B1217596) ions (CH₃CH₂COO⁻) and hydronium ions. CH₃CH₂COOH + H₂O ⇌ CH₃CH₂COO⁻ + H₃O⁺

Spectroscopic Elucidation of Acid Species Interactions

Spectroscopic techniques, particularly Raman and Infrared (IR) spectroscopy, are powerful tools for investigating the molecular interactions and structures present in acidic solutions. researchgate.netmt.com In aqueous solutions of strong acids like HCl, the excess proton does not exist as a bare H⁺ but is hydrated, forming species such as the Zundel cation (H₅O₂⁺) and the Eigen cation (H₉O₄⁺). researchgate.netosti.govtandfonline.com

Raman Spectroscopy : Studies on aqueous HCl solutions reveal a continuous scattering pattern, which is attributed to the high polarizability of the hydrogen bond within the H₅O₂⁺ grouping. rsc.org Specific vibrational modes, such as a band around 1200 cm⁻¹, are characteristic of the proton transfer event itself. arxiv.org In solutions of propionic acid, Raman spectra show distinct bands for the C=O stretching vibration, which are sensitive to the formation of hydrogen-bonded dimers and other molecular complexes. dntb.gov.ua In a mixed HCl/propionic acid system, these spectroscopic methods can monitor shifts in vibrational frequencies, providing insight into the hydrogen-bonding network and the interactions between the hydronium ions, water molecules, chloride ions, and the undissociated propionic acid molecules. acs.org

Infrared (IR) Spectroscopy : Ultrafast IR spectroscopy on strong acid solutions has been used to study the bending vibrations of hydrated proton complexes, which appear around 1750 cm⁻¹. researchgate.net The dynamics of these vibrations, such as spectral diffusion and relaxation, occur on femtosecond to picosecond timescales, revealing the rapid structural rearrangements and proton transfer events in the solution. osti.govarxiv.org While FTIR and Raman are effective for many acids, simple ionically bonded molecules like HCl in water can be challenging to detect directly with Raman, which instead measures the vibrations of the surrounding water and other present molecules. thermofisher.com

| Spectroscopic Technique | Observed Species/Interaction | Characteristic Signal/Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Raman Spectroscopy | H₅O₂⁺ Proton Polarizability | Continuous Scattering | rsc.org |

| Raman Spectroscopy | Proton Transfer Event | ~1200 | arxiv.org |

| Infrared (IR) Spectroscopy | Hydrated Proton Bending Mode | ~1750 | researchgate.net |

| Raman Spectroscopy | Propionic Acid C=O Stretch (in solution) | 1661, 1700, 1753 | dntb.gov.ua |

Organic Reaction Mechanisms Catalyzed or Affected by Hydrochloric Acid and Propionic Acid

Esterification Reactions of Propionic Acid in Acidic Media

The formation of esters from a carboxylic acid and an alcohol is known as Fischer esterification, a reversible reaction typically catalyzed by a strong acid like hydrochloric acid or sulfuric acid. masterorganicchemistry.comresearchgate.net In a hydrochloric acid-propionic acid environment, HCl acts as the catalyst for the esterification of propionic acid with an alcohol.

The mechanism involves several key steps: masterorganicchemistry.combyjus.compearson.com

Protonation of the Carbonyl Oxygen : The catalytic acid (H₃O⁺) protonates the carbonyl oxygen of propionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation : The protonated ester is deprotonated (by water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

The reaction is an equilibrium, and to achieve high yields of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. masterorganicchemistry.com The rate of esterification is influenced by factors such as the structure of the alcohol, temperature, and the concentration of the catalyst. ceon.rszenodo.org For instance, the reactivity of alcohols in the esterification of propionic acid generally decreases with increased branching (e.g., 1-propanol (B7761284) > 2-propanol). ceon.rszenodo.org

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Propionic Acid | n-Butanol | Amberlyst 35 (resin) | 59.0 (14.1 kcal/mol) | sci-hub.st |

| Propionic Acid | 1-Propanol | Dowex 50Wx8-400 (resin) | 67.3 | researchgate.net |

| Palm Fatty Acids | Methanol | Methanesulfonic Acid | 42 | ucr.ac.cr |

| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 64 | ucr.ac.cr |

| Propionic Acid | Isoamyl alcohol | Lipase (enzyme) | 16.88 | grafiati.com |

Hydrolysis Processes Mediated by Hydrochloric Acid/Propionic Acid Mixtures

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is used to break down esters into their constituent carboxylic acids and alcohols. libretexts.orglibretexts.org This process is driven by the presence of excess water and a strong acid catalyst. libretexts.orglibretexts.org The mechanism is the microscopic reverse of esterification, involving protonation of the ester's carbonyl group, nucleophilic attack by water, proton transfer, and elimination of the alcohol. libretexts.org

Mixtures of hydrochloric acid and propionic acid have been found to be particularly effective for the rapid hydrolysis of peptides and proteins into their constituent amino acids for analysis. fishersci.comresearchgate.netnih.govacs.org This method can significantly reduce hydrolysis times compared to using 6N HCl alone; for example, hydrolysis can be completed in as little as 15 minutes at 160°C. fishersci.comresearchgate.net The propionic acid acts as a solvent that helps to dissolve the peptide or protein, while the HCl provides the strong acidic environment necessary for cleaving the amide bonds.

Nucleophilic Acyl Substitution and Elimination in Propionyl Chloride Systems

Propionyl chloride, the acid chloride of propionic acid, is highly reactive towards nucleophiles. bloomtechz.com Its reactivity stems from the polarized carbonyl group and the fact that the chloride ion is an excellent leaving group. bloomtechz.com It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. bloomtechz.commasterorganicchemistry.comchemistrytalk.orglibretexts.org

The general mechanism is a two-step addition-elimination process:

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Leaving Group : The carbonyl group reforms by expelling the chloride ion. masterorganicchemistry.com

A common example is hydrolysis, where water acts as the nucleophile, rapidly converting propionyl chloride to propionic acid and hydrochloric acid. bloomtechz.com Similarly, it reacts with alcohols to form esters and with amines to form amides. bloomtechz.com The HCl generated in these reactions can catalyze other processes or, in some cases, participate in subsequent reactions. For example, in the presence of methanol, the solvolysis of acyl chlorides can be subject to general-base catalysis by added chloride ions. psu.edu Besides substitution, propionyl chloride can also undergo elimination reactions, such as HCl elimination, particularly under photodissociation conditions. chemicalbook.com

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment plays a critical role in dictating the pathway and rate of chemical reactions. In systems containing hydrochloric acid and propionic acid, the solvent influences the dissociation of the acids, the stability of reactants and transition states, and the specific molecular interactions that govern reaction mechanisms. The properties of the solvent, particularly its polarity and its ability to donate or accept protons, can significantly alter both the thermodynamic and kinetic profiles of reactions involving propionic acid.

Influence of Solvent Polarity and Proton-Donating Ability on Propionic Acid Reactivity

The reactivity of propionic acid is profoundly influenced by the nature of the solvent in which it is dissolved. Key solvent properties that modulate this reactivity include polarity (quantified by the dielectric constant) and the capacity for hydrogen bonding (differentiating protic from aprotic solvents). wikipedia.orgmasterorganicchemistry.com These characteristics affect the extent of acid ionization, the solvation of charged species, and the stability of reaction intermediates and transition states. wikipedia.org

Polar protic solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.comliverpool.ac.uk They are particularly effective at stabilizing both cations and anions. For propionic acid, a weak acid, its dissociation in a protic solvent like water is an equilibrium process:

CH₃CH₂COOH + H₂O ⇌ CH₃CH₂COO⁻ + H₃O⁺

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), have significant dipole moments but lack acidic protons and are not strong hydrogen bond donors. masterorganicchemistry.comliverpool.ac.uk While they can solvate cations effectively, their ability to solvate anions is reduced compared to protic solvents. masterorganicchemistry.com This can lead to anions being more "free" and potentially more reactive in solution. masterorganicchemistry.com

The interaction between the propionic acid molecule and the solvent can be observed directly through spectroscopic methods. Infrared spectroscopy studies reveal that the stretching frequency of the carbonyl group (C=O) in propanoic acid shifts to lower wavenumbers in the presence of various solvents, with the magnitude of the shift depending on the solvent's nature. jcsp.org.pk For instance, the shift is more significant in chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile and DMSO, reflecting different modes and strengths of solute-solvent interaction. jcsp.org.pk Similarly, the O-H deformation frequency shows a large shift in chloroform, indicating strong hydrogen bonding between the solute and the solvent. jcsp.org.pk

In a mixed-acid environment, the concept of the "leveling effect" becomes relevant. libretexts.org In a highly basic solvent, the strengths of different acids become indistinguishable because the solvent has a strong affinity for protons and levels all acids to the strength of the protonated solvent. libretexts.org Conversely, in a weakly basic or differentiating solvent, the inherent differences in acid strength are more pronounced. libretexts.orgpressbooks.pub Therefore, the relative reactivity of hydrochloric acid versus propionic acid will be modulated by the basicity of the chosen solvent.

| 1-Propanol in Water (wt%) | Dielectric Constant (ε) | Kₐ (x 10⁻⁵) |

|---|---|---|

| 0 | 76.74 | 1.25 |

| 5 | 74.20 | 1.07 |

| 10 | 71.60 | 0.89 |

| 20 | 66.40 | 0.58 |

| Solvent | v(C=O) (cm⁻¹) | Frequency Shift (Δv) (cm⁻¹) |

|---|---|---|

| Neat Liquid | 1712 | - |

| Acetonitrile | 1692 | 20 |

| Dimethyl Sulfoxide (DMSO) | 1692 | 20 |

| Dichloromethane | 1677 | 35 |

| Chloroform | 1677 | 35 |

Computational Modeling of Acid-Solvent Interactions

Computational chemistry provides powerful tools for investigating acid-solvent interactions at the molecular level, offering insights that complement experimental findings. mdpi.comucsb.edu These models can elucidate the nature and strength of intermolecular forces, predict thermodynamic properties, and map out reaction energy profiles. mdpi.comosti.gov Two primary approaches are used to model solvent effects: implicit and explicit solvation models. mdpi.com

Implicit (or continuum) solvation models represent the solvent as a continuous, polarizable medium characterized by its dielectric constant. mdpi.comucsb.edu This method is computationally efficient and captures the average electrostatic effects of the solvent on the solute. ucsb.edu Explicit solvation models, on the other hand, involve including a specific number of individual solvent molecules around the solute. mdpi.com This approach allows for the detailed study of direct, short-range interactions like hydrogen bonding, which are crucial in systems involving propionic acid. rsc.org Often, hybrid models that combine both approaches are used for a more accurate description. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying these systems. nih.govmongoliajol.info DFT calculations can determine the optimized geometries of solute-solvent clusters, interaction energies, and vibrational frequencies. For example, theoretical studies on carboxylic acids have shown how hydrogen bonding at different sites (the carbonyl oxygen versus the hydroxyl group) leads to distinct shifts in the C=O stretching frequency, which aligns with experimental infrared spectroscopy data. nih.gov

Computational studies have been applied to understand the stability of propionic acid complexes and its reaction pathways in different solvents. A combined experimental and computational study on the hydrogen-bonded complexes of propionic acid with pyridine (B92270) derivatives in benzene (B151609) and o-dichlorobenzene revealed that the stability of the complex is highly dependent on the solvent. nih.gov The calculations showed that the extent of charge transfer between the acid and the base changes with solvent polarity, which in turn alters the dipole moment and stability of the complex. nih.gov

Furthermore, kinetic models based on first-principles calculations can predict how solvents affect reaction rates by stabilizing or destabilizing transition states. A study on the hydrodeoxygenation of propionic acid over a nickel catalyst surface compared the reaction in the gas phase to that in liquid water and 1,4-dioxane. osti.gov The model showed that the solvent substantially stabilized key intermediates, leading to a significant increase in the rate of the decarboxylation pathway. osti.gov Such studies demonstrate that computational modeling is essential for understanding how the solvent environment can favor one reaction mechanism over another.

| Complex | Solvent | ΔG (kJ/mol) |

|---|---|---|

| Propionic acid···Pyridine | Benzene (BEN) | -9.5 ± 0.4 |

| Propionic acid···Pyridine | o-Dichlorobenzene (oDCB) | -11.3 ± 0.4 |

| Propionic acid···2,4,6-Trimethylpyridine | Benzene (BEN) | -14.2 ± 0.4 |

| Propionic acid···2,4,6-Trimethylpyridine | o-Dichlorobenzene (oDCB) | -15.5 ± 0.4 |

Catalytic Science and Applications of Hydrochloric Acid and Propionic Acid Systems

Homogeneous Acid Catalysis in Diverse Chemical Transformations

Hydrochloric acid (HCl) serves as a significant homogeneous catalyst in a multitude of industrial chemical processes. omal.intaylorandfrancis.com Its strong acidic nature and ability to protonate molecules make it an effective catalyst for reactions requiring anhydrous conditions. wikipedia.org In the chemical industry, HCl is instrumental in the synthesis of various organic compounds, such as vinyl chloride and dichloroethane, which are precursors to plastics like polyvinyl chloride (PVC). chemicals.co.ukpsiberg.com The production of these compounds often involves the reaction of acetylene (B1199291) with anhydrous hydrogen chloride gas, with mercuric chloride sometimes acting as a co-catalyst. chemicals.co.uk

Hydrochloric acid also plays a crucial role in the production of inorganic compounds. psiberg.com Furthermore, it is utilized in the pharmaceutical industry as a catalyst in synthesis, for pH control, and as a reducing agent. oxy.com Other industrial applications include its use in the food industry for processing additives like fructose (B13574) and in oil well acidizing to enhance the flow of crude oil by dissolving rock minerals. chemicals.co.ukoxy.comoxy.com The catalytic activity of HCl extends to the production of dyes, pigments, and various other chemicals. psiberg.comoxy.com A notable application is in the Deacon process, the catalytic oxidation of HCl to produce chlorine gas (Cl₂), which is a vital component for numerous chemical syntheses. acs.orgresearchgate.net Recent research has also explored the use of HCl as a photocatalyst for the oxidation of alkylarenes to carbonyl compounds, highlighting its versatility. chemistryviews.org

| Industrial Sector | Application | Chemical Transformation |

| Chemical Manufacturing | Production of Vinyl Chloride and Dichloroethane | Catalyst in the reaction of acetylene with anhydrous HCl. chemicals.co.ukpsiberg.com |

| Production of various organic and inorganic compounds. psiberg.com | Acts as a catalyst and a reagent. omal.inoxy.com | |

| Deacon Process | Catalytic oxidation of HCl to produce Cl₂. acs.orgresearchgate.net | |

| Oil and Gas | Oil Well Acidizing | Dissolves minerals and scale to stimulate well production. oxy.comoxy.comgaotek.com |

| Food Processing | Production of Corn Syrups (e.g., HFCS) | Used to regenerate ion exchange resins. oxy.comoxy.com |

| Processing of Food Additives | Used in the synthesis of additives like fructose and citric acid. chemicals.co.uk | |

| Pharmaceuticals | Synthesis of Active Ingredients | Catalyst in various synthesis steps and for pH control. oxy.comglindiachemicals.com |

| Steel Industry | Steel Pickling | Removal of iron oxides and scale from steel surfaces. oxy.comoxy.com |

Propionic acid, an organic acid, demonstrates significant catalytic activity, particularly in the realms of biomass conversion and esterification reactions. In biomass conversion, propionic acid is a key intermediate and can also act as a catalyst in certain processes. mdpi.com The conversion of biomass-derived molecules often involves deoxygenation and hydrogenation, where propionic acid can undergo several reaction pathways, including ketonization, decarbonylation, and decarboxylation to produce valuable chemicals and fuels. liverpool.ac.uk For instance, the ketonization of propionic acid yields 3-pentanone (B124093), a useful chemical intermediate. liverpool.ac.ukresearchgate.net

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is another area where propionic acid finds application as a catalyst, although it is more commonly a reactant. oc-praktikum.deresearchgate.net Acid catalysts, in general, are crucial for esterification as they protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. psu.edu While stronger mineral acids are often preferred for higher reaction rates, organic acids like propionic acid can be used, particularly in processes where corrosion is a concern. nih.gov The esterification of propionic acid itself with various alcohols, such as n-butanol, is a well-studied reaction, often employing solid acid catalysts to facilitate the process. sci-hub.stacs.org The use of acid catalysts allows for the simultaneous esterification of free fatty acids and transesterification of triglycerides, which is advantageous in biodiesel production from low-quality feedstocks with high free fatty acid content. psu.edumdpi.commdpi.com

| Application Area | Reaction Type | Key Products/Outcomes |

| Biomass Conversion | Ketonization | 3-Pentanone. liverpool.ac.ukresearchgate.net |

| Decarbonylation | Ethene. liverpool.ac.ukresearchgate.net | |

| Decarboxylation | Ethane. liverpool.ac.ukresearchgate.net | |

| Hydrodeoxygenation | Propanal, 1-propanol (B7761284). liverpool.ac.ukosti.gov | |

| Esterification | Esterification with Alcohols (e.g., n-butanol) | Butyl propionate (B1217596) and other esters. sci-hub.stacs.org |

| Biodiesel Production | Fatty acid methyl esters (FAMEs). mdpi.commdpi.com |

The combination of strong mineral acids like hydrochloric acid and weaker organic acids such as propionic acid can lead to synergistic catalytic effects in certain chemical transformations. While direct research on HCl-propionic acid synergistic catalysis is specific, the principles can be inferred from the study of mixed acid systems. In such systems, the strong acid (HCl) can enhance the catalytic activity of the weaker acid (propionic acid) or create a unique catalytic environment that is more effective than either acid alone.

For example, in biomass conversion, a two-step process involving an acid pre-treatment is common. A strong acid like HCl can be used to hydrolyze lignocellulosic biomass into its constituent sugars, which can then be further converted using other catalysts. In a mixed system, HCl could potentially accelerate the initial breakdown of complex biomass structures, making the substrate more accessible to catalysis by propionic acid or other catalysts in subsequent steps.

Heterogeneous Catalytic Systems Involving Propionic Acid

The surface chemistry and reaction pathways of propionic acid on heterogeneous catalysts are complex and depend on the nature of the catalyst surface, reaction temperature, and the presence of other reactants like hydrogen. bohrium.com On metal oxide surfaces, such as TiO₂, ZrO₂, and CeO₂, propionic acid can adsorb in various configurations, including molecularly and dissociatively as carboxylates. bohrium.comresearchgate.net The dominant surface species are often bidentate carboxylates, which are believed to be precursors to the active species in ketonization. bohrium.com The ketonization of propionic acid to 3-pentanone is a significant reaction pathway on many metal oxide catalysts. mdpi.comaston.ac.uk

| Catalyst Type | Dominant Reaction Pathway | Key Intermediates/Products |

| Metal Oxides (e.g., TiO₂, ZrO₂) | Ketonization | Bidentate carboxylates, 3-Pentanone. bohrium.commdpi.com |

| Palladium (Pd) & Platinum (Pt) | Hydrodeoxygenation (Decarbonylation/Decarboxylation) | Propanoyl, Ethene, Ethane, CO, CO₂. liverpool.ac.ukosti.govacs.org |

| Copper (Cu) | Hydrogenation of C=O bond | Propanal, 1-Propanol. liverpool.ac.uk |

| Rhenium Oxide (ReOx) with Pd | Hydrogenolysis | Diol-like intermediate, Propanal, Propanol. acs.org |

| Zeolites (e.g., Zr-Beta) | Ketonization | 3-Pentanone. acs.org |

Strong acids, particularly hydrochloric acid, play a significant role in both the preparation and regeneration of heterogeneous catalysts. In catalyst preparation, strong acids can be used to modify the surface properties of catalyst supports or to facilitate the dispersion of active metal species. For instance, a Ni-based catalyst synthesized in the presence of hydrochloric acid showed enhanced hydrogen generation rates. tandfonline.com

The regeneration of spent catalysts is a critical process in industrial catalysis, and strong acids are often employed to remove poisons and restore catalytic activity. researchgate.net For example, treating deactivated hydrotreating catalysts with concentrated hydrochloric acid has been shown to dramatically increase their activity by removing less active components and improving the accessibility of active sites. eurekalert.orgtum.de The acid treatment selectively removes impurities like nickel sulfides, resulting in purer and more active mixed metal sulfide (B99878) catalysts. eurekalert.orgtum.de Similarly, in the regeneration of selective catalytic reduction (SCR) catalysts deactivated by elements like lead and arsenic, acid washing with sulfuric or acetic acid is an established method to remove these toxic elements and recover activity. nih.gov Nitric acid has also been used effectively for washing and regenerating waste SCR catalysts. acs.org The choice of acid and treatment conditions is crucial to effectively remove contaminants without damaging the catalyst structure or active components. researchgate.netpnnl.gov Weak organic acids, such as oxalic and citric acid, have also been investigated for the regeneration of automotive catalysts, where they can dissolve and remove contaminants from the washcoat. diva-portal.org

Analytical Methodologies for the Characterization and Quantification of Propionic Acid in Acidic Matrices

Chromatographic Techniques for Separation and Detection

Chromatography stands as a cornerstone for the analysis of propionic acid, offering high-resolution separation from complex sample components. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) for Propionic Acid Determination in Complex Samples with HCl Pre-treatment

Gas chromatography (GC) is a widely used and robust method for quantifying volatile compounds like propionic acid. creative-proteomics.comnih.gov Pre-treatment of the sample with an acid, such as hydrochloric acid (HCl), is a critical step to ensure that any propionate (B1217596) salts are converted to the volatile free acid form, making them suitable for GC analysis. chrom-china.comnih.govresearchgate.net This acidification step typically lowers the pH of the sample solution to less than 2. chrom-china.comresearchgate.net

The general workflow for GC analysis involves:

Sample Preparation: This includes acidification with HCl, followed by extraction of the propionic acid into an organic solvent like ethyl acetate (B1210297) or using techniques like headspace solid-phase microextraction (HS-SPME). nih.govchrom-china.comnih.govresearchgate.net For samples with high lipid content, a defatting step with a non-polar solvent like n-hexane may be necessary. chrom-china.comresearchgate.net

Chromatographic Separation: The extracted and vaporized sample is injected into the GC system. Separation is commonly achieved using a capillary column specifically designed for free fatty acids, such as a Free Fatty Acid Phase (FFAP) column. nih.govcerealsgrains.org

Detection: A Flame Ionization Detector (FID) is frequently used for its sensitivity to organic compounds and provides excellent quantitative data. creative-proteomics.comnih.govnih.gov For more complex matrices where interferences are a concern, coupling the GC to a Mass Spectrometer (GC-MS) allows for highly selective detection based on the mass-to-charge ratio of the propionic acid ions. creative-proteomics.comnih.govmdpi.com

Several studies have demonstrated the effectiveness of GC-based methods for propionic acid determination. For instance, a method developed for food analysis reported high recoveries (87.5%–97.6% for degrease extraction and 90.1%–102.1% for direct extraction) and good linearity over a wide concentration range. chrom-china.comresearchgate.net The limit of detection for this method was found to be 0.003 g/kg. chrom-china.comresearchgate.net Another study utilizing HS-SPME followed by GC-FID or GC-MS also showed the method to be reliable for analyzing total propionic acid content in complex feed samples. nih.gov

Table 1: Performance Characteristics of a GC Method for Propionic Acid Determination

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2-1000 mg/L | chrom-china.comresearchgate.net |

| Correlation Coefficient (r²) | 0.9998 | chrom-china.comresearchgate.net |

| Recovery (Degrease Extraction) | 87.5% - 97.6% | chrom-china.comresearchgate.net |

| Recovery (Direct Extraction) | 90.1% - 102.1% | chrom-china.comresearchgate.net |

| Limit of Detection (LOD) | 0.003 g/kg | chrom-china.comresearchgate.net |

This table showcases the performance of a validated gas chromatography method for the determination of propionic acid in food samples, highlighting its accuracy and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) for Organic Acid Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing a wide range of organic acids, including propionic acid, especially for non-volatile or thermally labile compounds. creative-proteomics.comsoton.ac.uk When coupled with Mass Spectrometry (LC-MS), it provides a powerful tool for both quantification and structural confirmation, offering enhanced sensitivity and selectivity compared to traditional detectors like UV-Vis. creative-proteomics.commdpi.com

The analysis of organic acids by HPLC often involves separation on a reversed-phase column (e.g., C18) or a specialized column for organic acids. soton.ac.ukresearchgate.netlcms.cznih.gov The mobile phase typically consists of an acidic aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netub.edu The acidic mobile phase ensures that the carboxylic acids are in their protonated, less polar form, which enhances their retention on the reversed-phase column. ub.edu

Key aspects of HPLC and LC-MS analysis include:

Sample Preparation: This can range from simple filtration to more complex extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components. mdpi.com

Chromatographic Separation: A variety of column chemistries are available, including mixed-mode columns that offer both reversed-phase and anion-exchange properties, providing excellent resolution for a broad range of organic acids. lcms.cz

Detection: UV detection at a low wavelength (around 210 nm) is common for organic acids. researchgate.netub.edunih.gov However, for complex biological samples, the selectivity and sensitivity of mass spectrometry are often necessary. mdpi.comcreative-proteomics.comnih.gov LC-MS/MS, using techniques like multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of propionic acid even at low concentrations in matrices like serum. creative-proteomics.comunimi.it

Research has demonstrated the successful application of HPLC and LC-MS for organic acid profiling in various samples. One study developed an LC-MS method for the simultaneous quantification of six organic acids, including propionic acid, with recovery yields around 60% for propionic acid. mdpi.com Another study established an HPLC method for detecting 13 organic acids in culture media, achieving excellent linearity (R² > 0.9991) and recoveries between 91.9% and 102.0%. nih.gov

Table 2: Performance of an HPLC Method for Organic Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.9991 | nih.gov |

| Recovery | 91.9% - 102.0% | nih.gov |

| RSD | < 2.94% | nih.gov |

| Limit of Detection (LOD) | 0.05 - 10.63 µg/mL | nih.gov |

This table summarizes the validation parameters of an HPLC method for the determination of multiple organic acids, including propionic acid, demonstrating its accuracy, precision, and sensitivity.

Titrimetric and Potentiometric Analysis of Acidic Solutions

Titrimetric and potentiometric methods are classical analytical techniques that provide accurate and cost-effective means for determining the total acid content in a solution. These methods are based on the neutralization reaction between an acid and a base.

In a simple acid-base titration, a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the sample containing propionic acid. acs.orgfao.orglumenlearning.com An indicator, like phenolphthalein, is used to signal the endpoint of the titration, which is the point at which all the acid has been neutralized. acs.orgfao.org The concentration of propionic acid can then be calculated from the volume of titrant used.

Potentiometric titration is a more advanced form of titration where the change in potential (or pH) of the solution is monitored using an electrode as the titrant is added. lcms.czscielo.org.mxresearchgate.net This method allows for a more precise determination of the equivalence point, which is the point of inflection on the titration curve (a plot of pH versus titrant volume). scielo.org.mx Potentiometric titration is particularly useful for analyzing mixtures of acids, as it can sometimes distinguish between acids with different dissociation constants (pKa values). scielo.org.mxnih.gov

A study on the analysis of a mixture of a known and an unknown weak acid by titration to a preset pH demonstrated that even small amounts of propionic acid could be detected in an acetic acid solution, despite their similar pKa values. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the structure and concentration of propionic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Near-Infrared (NIR) spectroscopy are two powerful methods used in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly specific technique that provides detailed information about the chemical structure of a molecule. researchgate.netresearchgate.net In the ¹H NMR spectrum of propionic acid, the hydrogen atoms in the molecule give rise to distinct signals based on their chemical environment. docbrown.infochemicalbook.com The spectrum typically shows three main groups of signals corresponding to the methyl (-CH₃), methylene (B1212753) (-CH₂), and carboxylic acid (-COOH) protons. docbrown.info The integration of these signals provides the ratio of protons in each environment, confirming the structure of propionic acid. docbrown.info Furthermore, the splitting pattern of the signals (spin-spin coupling) provides information about the neighboring protons. docbrown.info ¹H NMR has been successfully used for the quantitative determination of propionic acid in food products like bread, with a reported mean recovery rate of 76.1%. mdpi.com

Table 3: ¹H NMR Chemical Shifts for Propionic Acid

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.1 | Triplet |

| -CH₂- | ~2.3 | Quartet |

This table presents the typical chemical shifts and splitting patterns observed in the ¹H NMR spectrum of propionic acid. These values can be used for the structural identification of the compound.

Near-Infrared (NIR) Spectroscopy is a rapid and non-destructive analytical technique that can be used for the quantitative analysis of propionic acid in aqueous solutions. up.poznan.plresearchgate.net This method relies on measuring the absorption of near-infrared radiation by the sample. The concentration of propionic acid can be determined by building a calibration model using multivariate analysis techniques like Gaussian Processes. up.poznan.plresearchgate.net One study demonstrated the use of NIR spectroscopy to determine propionic acid concentrations from 0% to 5.66% in an aqueous solution with a mean estimation error of less than 0.7%. up.poznan.pl

Electrophysiological Measurements in Biological Tissue Models

The effects of propionic acid on biological systems, particularly on the electrical properties of cells and tissues, can be investigated using electrophysiological techniques like the patch-clamp method. researchgate.net These studies are crucial for understanding the physiological and pathophysiological roles of propionic acid.

For example, research on human induced pluripotent stem cell-derived cardiomyocytes has shown that a deficiency in propionyl-CoA carboxylase, the enzyme responsible for propionic acid metabolism, can lead to alterations in cardiac electrophysiology. nih.gov Specifically, this deficiency was found to reduce the peak sodium current (INa) and the L-type Ca²⁺ current (ICaL), while increasing the late sodium current (INaL) and the Na⁺/Ca²⁺ exchanger current (INCX). researchgate.netnih.gov These changes in ion channel function can affect cardiac excitability and action potential duration, potentially leading to arrhythmias. nih.gov

Furthermore, studies on animal models have shown that intraventricular administration of propionic acid can induce behavioral and electrophysiological changes relevant to conditions like autism spectrum disorders. plos.orgresearchgate.netwindows.net In the gut, propionic acid can influence smooth muscle contraction, dilate colonic arteries, and increase the release of serotonin (B10506) from enterochromaffin cells. plos.org Other research has investigated the role of gut microbial metabolites, such as indole-3-propionic acid, in modulating neuronal function and behavior in mouse models. researchgate.netahajournals.orgnih.gov

These electrophysiological studies provide valuable insights into the molecular mechanisms through which propionic acid and its metabolites can impact cellular function and contribute to various physiological and pathological processes.

Table 4: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Acetic Acid | |

| Acetonitrile | |

| Butyric Acid | |

| Calcium Propionate | |

| Carbon Monoxide | |

| Dichloromethane (B109758) | |

| Ethanol (B145695) | |

| Ethyl Acetate | |

| Ethylene (B1197577) | |

| Formic Acid | |

| n-Hexane | |

| Hydrochloric Acid | |

| Indole-3-propionic acid | |

| Isobutyric acid | |

| Lactic Acid | |

| Maleic Acid | |

| Methanol | |

| Methyl-malonyl-CoA | |

| Nickel Carbonyl | |

| Oxalic Acid | |

| Phenolphthalein | |

| Phenylacetic acid | |

| 3-phenylpropionate | |

| Phosphoric acid | |

| Propionaldehyde | |

| Propionyl-CoA | |

| Propionylcarnitine | |

| Pyruvic acid | |

| Quinic acid | |

| Sodium Hydroxide | |

| Sodium thiosulfate | |

| Sorbic Acid | |

| Succinic Acid | |

| Sulfuric Acid | |

| Tartaric Acid | |

| Tetramethylsilane | |

| Toluene |

Interactions and Effects in Complex Chemical and Biological Environments

Biological System Interactions and Mechanisms (Excluding Clinical Human Trials)

Effects of Combined Hydrochloric Acid and Propionic Acid on Epithelial Barrier Function

The integrity of the epithelial barrier, a critical line of defense in environments such as the gastrointestinal tract, is significantly influenced by the chemical milieu. The presence of both strong acids like hydrochloric acid (HCl) and weak organic acids like propionic acid creates a complex environment that can synergistically impact barrier function. Research on equine gastric squamous mucosa, which is susceptible to acid injury, provides detailed insights into these interactions. avma.orgresearchgate.net

Studies using Ussing chambers to measure bioelectric properties of equine gastric tissue reveal that exposure to HCl alone at a low pH (e.g., 1.5) leads to a significant decrease in short-circuit current (Isc), an indicator of active ion transport, and potential difference (PD), which reflects tissue resistance. avma.orgavma.org However, this effect from HCl alone often has a delayed onset. avma.org In contrast, when short-chain fatty acids (SCFAs) like propionic acid are introduced in an already acidic environment (pH ≤ 4.0), the damage to the epithelial barrier is more immediate and severe. avma.orgavma.org

Propionic acid, along with other SCFAs like butyric and valeric acid, induces a rapid, dose-dependent reduction in Isc and PD. avma.org This suggests that these VFAs quickly permeate the mucosal cells, a process enhanced by their lipophilic nature at low pH, leading to a swift disruption of sodium transport. avma.org Histopathological analysis confirms this functional damage, showing cellular swelling in the nonglandular epithelium upon exposure to VFAs at low pH. avma.org The combination of HCl and propionic acid, therefore, appears to be more detrimental to epithelial barrier integrity than HCl alone. avma.orgresearchgate.net While propionic acid can have barrier-strengthening effects under certain conditions by increasing the expression of tight junction proteins, its effect in a highly acidic environment is damaging. nih.govfrontiersin.org The acidic conditions created by HCl protonate the propionic acid, increasing its lipid solubility and facilitating its entry into epithelial cells, where it can cause intracellular acidification and disrupt cellular functions, leading to compromised barrier integrity. avma.orgavma.org

Table 1: Effects of Hydrochloric and Propionic Acid on Equine Gastric Mucosa

| Condition | pH | Propionic Acid Conc. | Key Findings | Reference |

|---|---|---|---|---|

| HCl alone | 1.5 | 0 mM | Significant decrease in Isc and PD after a delay (195 minutes). | avma.orgavma.org |

| Propionic Acid in acidic solution | ≤ 4.0 | 5-40 mM | Immediate, dose-dependent decrease in Isc and PD. | avma.org |

| Propionic Acid in acidic solution | ≤ 4.0 | 60 mM | Immediate, significant decrease in Isc; histologic evidence of cellular swelling. | avma.org |

| Propionic Acid in neutral solution | 7.0 | 5-40 mM | Isc did not significantly change from control tissues. | avma.org |

Biochemical Roles of Propionic Acid Derivatives in Proteomics Research (e.g., 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride)

In the field of proteomics, which involves the large-scale study of proteins, specific chemical reagents are essential for elucidating protein structure, function, and interactions. Propionic acid derivatives have been synthesized to serve as specialized tools in this research. One such derivative is 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride. jk-sci.comsigmaaldrich.com

This compound is classified as a homobifunctional cross-linking reagent. google.com Cross-linkers are molecules that contain two or more reactive ends capable of covalently attaching to functional groups on proteins. google.com In proteomics, cross-linking is a powerful technique used to study protein-protein interactions. By applying a cross-linker to a cell or protein mixture, proteins that are in close proximity to each other can be permanently linked.

Following the cross-linking reaction, the protein complexes are typically isolated and subjected to enzymatic digestion, breaking them down into smaller peptides. The resulting mixture of cross-linked and non-cross-linked peptides is then analyzed using mass spectrometry. google.com This analysis allows researchers to identify which proteins were interacting and, in many cases, which specific amino acid residues were close enough to be bridged by the cross-linker. This provides valuable spatial information about the architecture of protein complexes and interaction networks within a cell. The "dithio" group (a disulfide bond) in 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is a notable feature, suggesting that the cross-link can be cleaved under reducing conditions, which can simplify the analysis in certain mass spectrometry workflows.

Table 2: Properties of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 351422-31-6 | jk-sci.comsigmaaldrich.com |

| IUPAC Name | 3-[(2-aminoethyl)disulfanyl]propanoic acid hydrochloride | sigmaaldrich.com |

| Molecular Formula | C5H11NO2S2.ClH | sigmaaldrich.com |

| Physical Form | White to off-white powder | sigmaaldrich.com |

| Primary Application | Homobifunctional cross-linking agent in proteomics. | google.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

Mechanisms of Cellular Acidification and Transport Inhibition by Short-Chain Fatty Acids in Acidic Environments

Short-chain fatty acids (SCFAs), including propionic acid, are weak electrolytes that play a crucial role in cellular metabolism and signaling. Their transport across cell membranes and subsequent effect on intracellular pH are heavily dependent on the extracellular pH. physiology.org

In an acidic environment, such as the lumen of the upper gastrointestinal tract or in specific microbial niches, the equilibrium for an SCFA like propionic acid shifts towards its protonated, un-dissociated form (CH3CH2COOH). physiology.org This form is lipid-soluble and can readily diffuse across the phospholipid bilayer of cell membranes, a process that does not require a protein transporter. physiology.orgdrugbank.com

Once inside the cell, where the pH is typically maintained near neutrality (around 7.2-7.4), the propionic acid molecule encounters a more alkaline environment. This causes it to dissociate, releasing a proton (H+) and its corresponding anion, propionate (B1217596) (CH3CH2COO⁻). physiology.org The release of protons into the cytoplasm leads to a rapid decrease in the intracellular pH (pHi), a phenomenon known as cellular acidification. physiology.orgnih.gov

This intracellular acidification has several downstream consequences. It can stimulate pH-regulatory mechanisms, such as the Na+/H+ exchanger, in an attempt to expel the excess protons and restore pH homeostasis. physiology.org However, the accumulation of the propionate anion and the drop in pHi can also inhibit the function of various cellular components, including enzymes and transport proteins. physiology.orgnih.gov For instance, studies in yeast have shown that ethanol (B145695) can non-competitively inhibit the protein-mediated transport of acetic acid, demonstrating that SCFA transport can be modulated and inhibited. asm.org In bacteria, propionic acid has been found to inhibit the enzyme alanine (B10760859) racemase, which is crucial for cell wall synthesis. nih.gov This inhibition of cellular processes is a key part of the antimicrobial activity of propionic acid, particularly in acidic food preservation contexts. drugbank.com The transport of SCFAs is also mediated by specific proteins, such as monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs), whose expression and activity can also be influenced by the acidic conditions and SCFA concentrations. nih.govmdpi.com

Table 3: Mechanism of Cellular Acidification by Propionic Acid

| Step | Location | Process | Biochemical Consequence | Reference |

|---|---|---|---|---|

| 1 | Extracellular (Acidic) | Propionic acid is in its protonated, lipid-soluble form (HA). | Increased membrane permeability. | physiology.org |

| 2 | Cell Membrane | The protonated acid diffuses across the lipid bilayer into the cell. | Passive transport down a concentration gradient. | physiology.orgdrugbank.com |

| 3 | Intracellular (Neutral pH) | The acid dissociates into a proton (H+) and propionate anion (A-). | Release of H+ into the cytoplasm. | physiology.org |

| 4 | Intracellular | Accumulation of H+ lowers the intracellular pH. | Cellular acidification and disruption of pH homeostasis. | physiology.orgnih.gov |

Synthetic Chemistry and Industrial Process Optimization

Synthesis Routes for Propionic Acid and Related Compounds

The industrial production of propionic acid is predominantly achieved through petrochemical methods, with the hydrocarboxylation of ethylene (B1197577) being a primary route. quora.com This process, often referred to as the Reppe process, involves the reaction of ethylene with carbon monoxide and water (or steam) in the presence of a catalyst. quora.com One of the main catalysts used for this transformation is nickel carbonyl.

Another significant catalytic system employs cobalt compounds in conjunction with an iodide promoter. google.com This method allows for the synthesis of propionic acid from ethylene, carbon monoxide, and water under relatively mild pressure conditions. google.com The reaction can be conducted in either the liquid or vapor phase. google.com Superior yields are achieved at temperatures ranging from 125°C to 225°C and carbon monoxide partial pressures between 25 psia and 800 psia. google.com A critical factor in this process is the atomic ratio of the iodide promoter to the cobalt component, which should be maintained between 2.1:1 and 35:1. google.com The catalyst system typically exists within an aqueous solution of a carboxylic acid. google.com

The hydroformylation (or oxo reaction) of ethylene also serves as a pathway to propionic acid, proceeding via the formation of propionaldehyde, which is subsequently oxidized. wikipedia.org

Table 1: Catalyst Systems and Conditions for Propionic Acid Synthesis from Ethylene

| Catalyst System | Key Components | Temperature Range (°C) | CO Partial Pressure (psia) | Promoter/Special Conditions |

|---|---|---|---|---|

| Reppe Process | Nickel Carbonyl | Not specified | Not specified | Reaction with ethylene and steam. quora.com |

| Cobalt-Based System | Cobalt Component, Iodide Promoter | 50 - 300 (Optimal: 125 - 225) | 1 - 1500 (Optimal: 25 - 800) | Critical Iodide to Cobalt atomic ratio (2.1:1 to 35:1). google.com |

| Rhodium-Catalyzed Hydroformylation | Rhodium Complex | Not specified | Not specified | Leads to propionaldehyde, a precursor to propionic acid. wikipedia.org |

Hydrochloric acid is a crucial reagent in various synthesis and work-up procedures for creating functionalized derivatives of propionic acid. Its primary roles include acting as an acid catalyst and acidifying reaction mixtures to isolate the final product.

In the synthesis of β-benzoylpropionic acid via the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, concentrated hydrochloric acid is used during the work-up phase. orgsyn.org After the initial reaction with aluminum chloride, water and hydrochloric acid are added to decompose the aluminum chloride complex and to precipitate the crude β-benzoylpropionic acid from the hot solution. orgsyn.org The crude product is later purified and then re-precipitated by careful acidification with concentrated hydrochloric acid. orgsyn.org

Similarly, in the palladium-catalyzed, two-step synthesis of 2-aryl propionic acids (a class of non-steroidal anti-inflammatory drugs), hydrochloric acid is integral. mdpi.com The process involves a Heck reaction of an aryl bromide with ethylene, followed by a hydroxycarbonylation step. mdpi.com To transition from the first to the second step, the reaction solution is acidified with hydrochloric acid (e.g., 6M HCl) before being pressurized with carbon monoxide. mdpi.com Hydrochloric acid is also used in the work-up of other propionic acid derivatives, where it is added to the reaction mixture along with an organic solvent to facilitate the extraction of the desired product into the organic layer. google.com

Table 2: Role of Hydrochloric Acid in the Synthesis of Propionic Acid Derivatives

| Derivative | Synthesis Method | Role of Hydrochloric Acid | Reference |

|---|---|---|---|

| β-Benzoylpropionic Acid | Friedel-Crafts acylation | Decomposes catalyst complex; Acidifies solution to precipitate product. | orgsyn.org |

| 2-Aryl Propionic Acids (e.g., Naproxen) | Palladium-catalyzed Heck/Hydroxycarbonylation | Acidifies reaction mixture prior to carbonylation step. | mdpi.com |

| 2-Aralkyl-3-hydroxypropionic Acid Esters | Baylis-Hillman reaction | Used in the work-up to neutralize the reaction and aid in product extraction. | google.com |

Process Engineering Considerations in Acidic Reaction Systems

Optimizing reaction conditions is paramount for maximizing product yield and selectivity while minimizing byproducts and operational costs in the synthesis of propionic acid and its derivatives. Key parameters that are frequently adjusted include temperature, pressure, catalyst composition, and solvent.

In the cobalt-iodide catalyzed synthesis of propionic acid from ethylene, it has been demonstrated that specific ranges of temperature and pressure lead to superior yields. google.com While the process operates over a broad temperature range of 50°C to 300°C, the optimal temperature is between 125°C and 225°C. google.com Similarly, the carbon monoxide partial pressure can range from 1 to 1500 psia, but the preferred range for higher yields is 25 to 800 psia. google.com

Table 3: Impact of Reaction Conditions on Yield and Selectivity

| Reaction | Parameter Optimized | Change | Effect on Yield/Selectivity |

|---|---|---|---|

| Propionic Acid Synthesis (Co/Iodide catalyst) | Temperature | Operation at 125-225°C (vs. 50-300°C) | Leads to "superior yields". google.com |

| Propionic Acid Synthesis (Co/Iodide catalyst) | CO Pressure | Operation at 25-800 psia (vs. 1-1500 psia) | Leads to "superior yields". google.com |

| 2-Aryl Propionic Acid Synthesis (Pd catalyst) | Catalyst Ligand | Use of optimized phosphine (B1218219) ligand (e.g., BuPAd₂) | Achieved 72% yield of branched product vs. 6% of linear isomer. mdpi.com |

| Amide Synthesis | Base | Removal of base from reaction | Decreased product yield. researchgate.net |

The production and use of propionic acid necessitate environmentally sound practices for waste management, including remediation and recycling. The focus is on creating circular economy models where waste streams are repurposed, reducing both environmental impact and the need for virgin raw materials.

Commercial services exist for the recycling and beneficial reuse of propionic acid. altiras.com The viability of direct reuse versus recycling often depends on the purity and characteristics of the acid stream. altiras.com For instance, a propionic acid product with a purity of over 90% and low color can often be reused "as-is" without further processing. altiras.com However, streams with lower purity (e.g., >50%), higher color, or off-spec odors require recycling through processing to be returned to a usable state. altiras.com

Table 4: Specifications for Propionic Acid Reuse and Recycling

| Characteristic | Suitable for Direct Reuse | Suitable for Recycling |

|---|---|---|

| Propionic Acid Concentration (wt%) | >90% | >50% |

| Color (Pt-Co) | <30 | >30 |

| Water (wt%) | 0-30% | 0-30% |

| Lighter Components (wt%) | <2% | <30% |

Source: Data adapted from Altiras. altiras.com

Advanced Theoretical and Computational Approaches in Hydrochloric Acid Propionic Acid Research

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanics is a fundamental theory in chemistry that provides the means to understand the behavior of matter at the atomic and molecular levels. solubilityofthings.com In the context of hydrochloric acid-propionic acid systems, quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction pathways and characterizing the high-energy transition states that govern reaction rates. acs.org

Researchers employ various levels of theory and basis sets to achieve a balance between computational cost and accuracy. For instance, methods like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or aug-cc-pVTZ, are commonly used to optimize the geometries of reactants, products, and transition states. researchgate.net These calculations provide crucial information about the potential energy surface (PES) of a reaction, which helps in identifying the most likely mechanistic pathways. solubilityofthings.com By analyzing the PES, chemists can determine the energy barriers associated with different reaction routes, offering a quantitative measure of how likely each pathway is to occur. solubilityofthings.comresearchgate.net

A key aspect of these studies is the identification and characterization of transition states—the fleeting molecular configurations that exist at the peak of the energy barrier between reactants and products. solubilityofthings.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.net The energetic and structural properties of these transition states are paramount for understanding reaction kinetics.

Table 1: Representative Theoretical Methods in Reaction Pathway Analysis

| Methodology | Application | Typical Basis Set | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | 6-311+G(d,p), aug-cc-pVTZ | Electronic structure, reaction energetics, potential energy surfaces researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations | cc-pVTZ | Electron correlation effects |

| Intrinsic Reaction Coordinate (IRC) | Verification of transition states | 6-31G(d) | Confirmation of reaction pathways researchgate.net |

| Conventional Transition State Theory (CTST) | Calculation of thermal rate constants | N/A | Reaction kinetics, temperature dependence researchgate.net |

Molecular Simulation Techniques for Solvation and Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of individual molecules and their immediate interactions, molecular simulations are better suited for studying the behavior of larger systems, such as a propionic acid molecule surrounded by a solvent like water in the presence of hydrochloric acid. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the two primary techniques used for this purpose.

MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion. tuhh.de This approach provides a dynamic picture of the system, revealing how molecules interact, arrange themselves, and move. A critical component of MD simulations is the force field, which is a set of parameters that define the potential energy of the system as a function of the positions of its atoms. tuhh.de These force fields are often parameterized using data from quantum mechanical calculations and experimental results.

These simulations are particularly powerful for investigating solvation phenomena. For instance, they can be used to determine the structure of the solvation shell around a propionic acid molecule, revealing how water molecules and chloride ions orient themselves around the solute. nih.gov The adaptive resolution simulation (AdResS) technique is a specific method used to identify the region where the detailed atomic structure of the solvent is most important for understanding solute-solute interactions. nih.gov

Furthermore, molecular simulations allow for the calculation of various thermodynamic properties, including free energies of solvation and potentials of mean force (PMF). The PMF can describe the energetic landscape of bringing two molecules together, providing insight into their association and the role of the solvent in mediating their interaction. nih.gov

Table 2: Common Molecular Simulation Approaches

| Technique | Primary Use | Key Information Obtained |

| Molecular Dynamics (MD) | Simulating the time evolution of a molecular system | Solvation structure, transport properties, conformational changes tuhh.demdpi.com |

| Monte Carlo (MC) | Sampling configurations of a system to calculate thermodynamic properties | Equilibrium properties, phase behavior, adsorption isotherms researchgate.net |

| Potential of Mean Force (PMF) Calculations | Determining the free energy profile along a reaction coordinate | Association free energies, identification of stable complexes nih.gov |

Microkinetic Modeling for Predicting Complex Reaction Outcomes

The process begins by defining a set of all plausible elementary reaction steps that could occur in the hydrochloric acid-propionic acid system. wisc.edu For each of these steps, rate constants for both the forward and reverse reactions are required. These rate constants are typically derived from the energy barriers calculated using quantum mechanical methods and transition state theory. wisc.edu

Once the reaction network and the associated rate constants are established, a system of ordinary differential equations (the master equation) is constructed to describe the change in concentration of each chemical species over time. wisc.edurecercat.cat Solving these equations numerically allows researchers to simulate the evolution of the reaction mixture under various conditions of temperature, pressure, and initial concentrations. wisc.edu

Table 3: Components of a Microkinetic Model

| Component | Description | Source of Information |

| Reaction Network | A comprehensive set of all relevant elementary reaction steps. numberanalytics.com | Chemical intuition, literature, computational exploration |

| Rate Constants | The rates of each forward and reverse elementary reaction. wisc.edu | Quantum mechanical calculations (e.g., DFT and TST) wisc.edu |

| Master Equation | A system of differential equations describing the time evolution of species concentrations. wisc.edu | Based on the defined reaction network and rate laws |

| Reactor Conditions | Temperature, pressure, initial concentrations, and reactor type. wisc.edu | Experimental conditions being modeled |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Methodologies Utilizing Acid Systems

The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact and enhance safety. ecoonline.comcuestionesdefisioterapia.comsigmaaldrich.com This involves creating products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.com Future research in this area is focused on several key objectives:

Sustainable Sourcing and Feedstocks: A primary goal is the utilization of renewable resources and feedstocks. unep.org Research is moving towards the use of biomass and waste materials as starting points for chemical synthesis, transforming potential pollutants into valuable products. royalsocietypublishing.org

Energy Efficiency: Optimizing energy use is a core tenet of green chemistry. ecoonline.comsigmaaldrich.com The aim is to conduct reactions at ambient temperature and pressure, thereby reducing the energy footprint of chemical production. ecoonline.comsigmaaldrich.com Innovations such as microwave-assisted synthesis are being explored to decrease energy consumption and reaction times. ecoonline.com

Safer Solvents and Auxiliaries: The use of hazardous solvents is a significant concern. Green chemistry promotes the use of safer alternatives like water and ethanol (B145695). ecoonline.com

Waste Prevention and Atom Economy: The ideal chemical process generates no waste. ecoonline.com Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. ecoonline.comsigmaaldrich.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. sigmaaldrich.com Catalytic processes are more efficient and generate fewer byproducts.

Recent studies have demonstrated the potential of these principles. For instance, the production of levulinic acid, a valuable platform chemical, has been achieved from cassava rhizome using a hydrothermal process with hydrochloric acid. acs.org This integrated biorefinery approach not only produces the target chemical but also converts the hydrochar coproduct into porous activated carbon for use in supercapacitors. acs.org

Integration of Multi-Omics Data in Biochemical Studies of Acidic Environments

The study of complex biological systems is being revolutionized by "multi-omics," an approach that integrates data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This holistic view provides a more comprehensive understanding of how organisms respond to environmental conditions, such as high acidity. nih.gov

The integration of multi-omics data is crucial for several reasons:

Comprehensive Understanding: A single omics layer provides only a partial view of a biological system. nih.gov By combining data from different levels, researchers can understand the flow of information from genotype to phenotype and unravel the complex interplay of molecules. nih.gov

Biomarker Discovery: Integrative analysis can help identify robust biomarkers for disease diagnosis, prognosis, and prediction of treatment response. biorxiv.org

Pathway Analysis: Multi-omics approaches enable the identification and understanding of dysregulated biological pathways in various conditions. biorxiv.orgelifesciences.org

In the context of acidic environments, such as those where propionic acid is produced by fermentation, multi-omics can elucidate the metabolic pathways and regulatory networks involved. researchgate.netmetabolon.com For example, studies on Propionibacterium acidipropionici aim to enhance propionic acid production by understanding its metabolism through genetic and metabolic analysis. mdpi.com Furthermore, the integration of different omics datasets can reveal how microorganisms adapt to and thrive in low pH conditions, which is essential for optimizing industrial fermentation processes.

Innovations in Catalyst Design for Acid-Catalyzed Processes

Catalysis is at the heart of many chemical transformations, and the design of novel, efficient, and sustainable catalysts is a major area of research. researchgate.net For acid-catalyzed processes involving hydrochloric and propionic acid, innovations are focused on both homogeneous and heterogeneous systems.